(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol
Description
Properties
Molecular Formula |
C14H9F6NO |
|---|---|
Molecular Weight |
321.22 g/mol |
IUPAC Name |
[6-[3,5-bis(trifluoromethyl)phenyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)10-3-9(4-11(5-10)14(18,19)20)12-2-1-8(7-22)6-21-12/h1-6,22H,7H2 |
InChI Key |
LVUHVMNLPCTNIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CO)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Multi-step Organic Synthesis via Cross-Coupling and Reduction
One documented method involves the formation of the pyridin-3-ylmethanol derivative through palladium-catalyzed cross-coupling of a halogenated pyridine intermediate with a 3,5-bis-trifluoromethylphenyl boronic acid or equivalent, followed by reduction of the corresponding aldehyde or ester to the alcohol.
-
- Solvents: Commonly polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile.
- Temperature: Controlled between room temperature and reflux depending on the step.
- Catalysts: Palladium complexes for coupling; hydride reagents for reduction.
Oxidation and Functional Group Transformations
In some routes, selective oxidation or functional group interconversions are employed to introduce the hydroxymethyl group at the pyridine ring after assembling the aromatic framework.
-
- Following reaction completion, extraction with dichloromethane and drying over anhydrous sodium sulfate, followed by column chromatography using petroleum ether/ethyl acetate mixtures, yields purified products.
Industrial-Scale Synthesis (Patent-Based Method)
A detailed industrial process described in patent literature involves the use of borane-tetrahydrofuran complex (BH3-THF) for reduction steps under nitrogen atmosphere, with temperature control below 45°C to avoid side reactions. The process includes:
- Slow addition of precursor solution to BH3-THF at 35°C.
- Post-reaction quenching with acetone and methanol.
- Multiple solvent extractions and washes with sodium hydroxide and brine solutions.
- Distillation steps under vacuum to concentrate and purify the product.
- Final filtration and solvent exchange to prepare for subsequent reactions.
This method emphasizes rigorous control of reaction parameters and purification to obtain high-quality crystalline products suitable for pharmaceutical applications.
Comparative Data Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| LiAlH4 Reduction in Diethyl Ether | 0–35°C, 10 h, 3,5-bis(trifluoromethyl)benzoic acid | 74 | >99 | High selectivity, industrially relevant |
| Cu(OAc)2 / TEMPO Oxidation | Room temp, 6 h, CH3CN/H2O solvent system | 90 | Not specified | Green chemistry approach |
| BH3-THF Reduction (Patent Method) | 35°C, nitrogen atmosphere, multi-step quenching | Not specified | High | Industrial scale, detailed purification |
Mechanistic Insights and Analytical Techniques
-
- High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress.
- Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm product identity and purity.
-
- Cross-coupling reactions proceed via palladium-catalyzed oxidative addition, transmetallation, and reductive elimination steps.
- Reduction steps with LiAlH4 or BH3-THF involve hydride transfer to carbonyl intermediates forming the alcohol.
Summary of Research Findings
- The trifluoromethyl groups enhance chemical stability and biological activity, necessitating mild reaction conditions to preserve these functionalities.
- Purification often requires multiple crystallizations or distillations to remove residual metals and halogens, achieving purity levels suitable for pharmaceutical use.
- Industrial processes prioritize scalability, safety (e.g., nitrogen atmosphere), and waste minimization.
Chemical Reactions Analysis
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol: undergoes various chemical reactions, including :
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts.
Scientific Research Applications
(6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol is a complex organic molecule with a pyridine ring substituted with a methanol group and a bis-trifluoromethylphenyl moiety. The trifluoromethyl groups enhance the compound's lipophilicity and influence its biological activity by modulating interactions with biological targets. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Pharmaceutical Development
This compound can serve as a lead structure for developing new drugs due to its potential biological activity. Pyridine derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of trifluoromethyl groups can enhance the antimicrobial properties of compounds, making them effective against a range of pathogens. This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in diseases characterized by dysregulated metabolism.
The biological activity of This compound is evaluated through its interaction with various biological targets. Compounds with similar structures often exhibit significant pharmacological properties.
Uniqueness
The uniqueness of This compound lies in its dual functionality provided by both the pyridine ring and the bis-trifluoromethyl substituent. This combination enhances lipophilicity and increases potential interactions with various biological targets compared to simpler compounds lacking such complex substituents.
Related Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4-(Trifluoromethyl)phenol | 4-Trifluoromethylphenol | Antimicrobial |
| 2-(Trifluoromethyl)pyridine | 2-Trifluoromethylpyridine | Anticancer |
| 3-(Trifluoromethyl)aniline | 3-Trifluoromethylaniline | Enzyme inhibition |
Mechanism of Action
The mechanism of action of (6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Key Comparative Insights
The pyrrolidine derivative (Entry 2, Table 1) exhibits even higher molecular weight (~710.3) and complex stereochemistry, likely limiting its utility in systemic applications .
Synthetic Complexity :
- The target compound’s synthesis may involve Pd-catalyzed cross-coupling, analogous to methods in and , though its discontinued status suggests scalability challenges .
- In contrast, the crystalline isobutyramide derivative (Entry 3, Table 1) was optimized for patentability, emphasizing reproducibility in XRD and IR profiles .
Crystallographic Characterization :
- SHELX software () is widely used for small-molecule crystallography, implying that structural data for similar compounds (e.g., Entry 3) were likely refined using this tool .
Biological and Material Applications: The 6K5 ligand (Entry 4, Table 1) demonstrates integration into macromolecular structures, highlighting the role of –CF₃ and methanol groups in mediating protein-ligand interactions . The discontinued status of the target compound may reflect shifting R&D priorities toward more stable or synthetically accessible analogs .
Research Findings and Methodological Considerations
- Crystallography : XRD and IR data () are critical for confirming the purity and stability of fluorinated compounds, particularly in patent applications .
- Computational Tools: SHELX remains a cornerstone for structural refinement, though its limitations in handling twinned macromolecular data are noted .
Biological Activity
The compound (6-(3,5-bis-trifluoromethylphenyl)pyridin-3-yl)methanol is a pyridine derivative characterized by its complex structure, which includes a pyridine ring and a bis-trifluoromethylphenyl substituent. This unique structural arrangement enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The presence of trifluoromethyl groups is known to influence lipophilicity and biological interactions, potentially leading to various therapeutic applications.
- CAS Number : 1261854-67-4
- Molecular Formula : C14H9F6NO
- Molecular Weight : 305.22 g/mol
- Structural Features :
- Pyridine ring
- Bis-trifluoromethylphenyl substituent
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Compounds with similar pyridine structures have demonstrated the ability to inhibit cancer cell proliferation. Mechanisms include:
- Induction of apoptosis
- Cell cycle arrest
- Studies indicate that derivatives of this compound may serve as lead structures for developing novel anticancer agents due to their potential to target specific pathways involved in tumor growth and survival.
- Compounds with similar pyridine structures have demonstrated the ability to inhibit cancer cell proliferation. Mechanisms include:
-
Antimicrobial Effects
- The trifluoromethyl groups enhance the compound's antimicrobial properties, making it effective against various pathogens. Research suggests that these compounds can inhibit bacterial growth, which is crucial in combating antibiotic resistance.
-
Enzyme Inhibition
- The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially offering therapeutic benefits in diseases characterized by dysregulated metabolism. For instance, enzyme inhibition studies have shown that similar compounds can modulate pathways critical for cancer metabolism.
Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 8.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
These findings suggest that the compound could be developed into a therapeutic agent targeting specific cancer types.
Antimicrobial Studies
Research on the antimicrobial activity of the compound revealed promising results against Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The presence of trifluoromethyl groups was correlated with enhanced antimicrobial efficacy, indicating a potential mechanism for developing new antibiotics.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Binding Affinity : The compound may bind to specific receptors or enzymes, altering their activity.
- Metabolic Pathway Modulation : It could influence metabolic pathways related to cell growth and survival.
Q & A
Q. What are the optimal synthetic routes for (6-(3,5-Bis-trifluoromethylphenyl)pyridin-3-yl)methanol, and how can purity be ensured?
A two-step synthesis is commonly employed:
- Step 1 : Coupling of trifluoromethyl-substituted aryl halides with pyridine precursors via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 90–105°C) to form the pyridine core .
- Step 2 : Reduction of a ketone intermediate (e.g., using LiAlH₄ in THF) to yield the methanol derivative. Post-reduction purification involves pH adjustment (HCl to pH 3), liquid-liquid extraction (ethyl acetate/water), and solvent distillation .
- Purity Control : LCMS (m/z 393 [M+H]+) and HPLC (retention time 0.29 min under SQD-FA50 conditions) are critical for verifying product identity and purity .
Q. How should researchers characterize this compound’s structural and thermal properties?
- XRD : Use CuKα radiation to identify crystalline phases. Key 2θ peaks (e.g., 4.5, 6.4, 7.5°) and IR bands (e.g., 1637 cm⁻¹ for C=O, 1172 cm⁻¹ for CF₃) confirm structural integrity .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals melting points (e.g., extrapolated onset at 137.2°C) and decomposition profiles. Pre-purify samples via recrystallization (hexane/ethyl acetate) to avoid solvent interference .
Advanced Research Questions
Q. How can contradictions in crystallographic data between polymorphic forms be resolved?
- Refinement Strategies : Employ SHELXL for high-resolution refinement, particularly for twinned crystals. Use the HKLF5 format to handle overlapping reflections and validate results with R-factor convergence (<5%) .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and verify hydrogen bonding networks (e.g., O–H···N interactions) .
Q. What strategies mitigate steric hindrance during functionalization of the pyridine ring?
- Directed Metalation : Introduce directing groups (e.g., –OMe) at C-4 to facilitate regioselective C–H activation. Use Pd-catalyzed conditions (e.g., Pd(OAc)₂, PivOH) for coupling bulky substituents .
- Solvent Effects : Polar aprotic solvents (DMSO or DMF) enhance reaction rates by stabilizing transition states in sterically crowded environments .
Q. How can researchers analyze structure-activity relationships (SAR) for bioactivity?
- Fluorine Scanning : Replace CF₃ groups with Cl, Br, or CH₃ to assess electronic effects on target binding (e.g., enzyme inhibition). Use isothermal titration calorimetry (ITC) to quantify ΔG changes .
- Molecular Dynamics : Simulate ligand-protein interactions (e.g., with GROMACS) to identify key hydrophobic pockets where CF₃ groups enhance binding affinity .
Q. What methodological pitfalls arise in quantifying trace impurities, and how are they addressed?
- HPLC Optimization : Use a C18 column with a gradient elution (0.1% TFA in H₂O/MeCN) to separate polar byproducts. Validate method robustness via spike-and-recovery experiments (±2% RSD) .
- Mass Spectrometry Artifacts : Avoid in-source fragmentation by lowering ESI voltages. Confirm impurity structures via MS/MS (e.g., m/z 175 → 130 for decarboxylation products) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental NMR shifts?
- DFT Calculations : Perform B3LYP/6-311+G(d,p) calculations (Gaussian 16) to predict ¹H/¹³C shifts. Deviations >0.5 ppm may indicate solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or conformational flexibility .
- Experimental Validation : Acquire variable-temperature NMR to identify dynamic processes (e.g., rotamers) that broaden signals .
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral analogs?
- Catalyst Screening : Test chiral ligands (e.g., BINAP or Josiphos) in asymmetric reductions. Monitor ee via chiral HPLC (Chiralpak IA column, 90:10 hexane/IPA) .
- Kinetic Resolution : Use Candida antarctica lipase B to hydrolyze undesired enantiomers, improving ee to >98% .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
